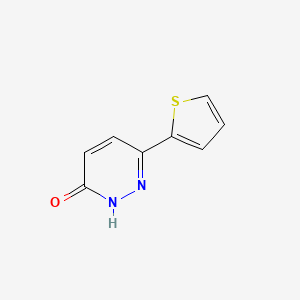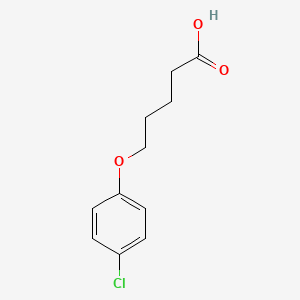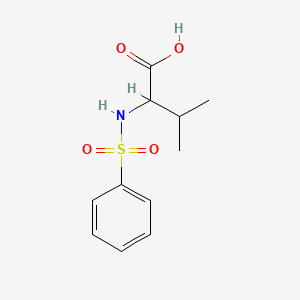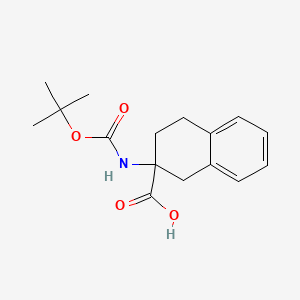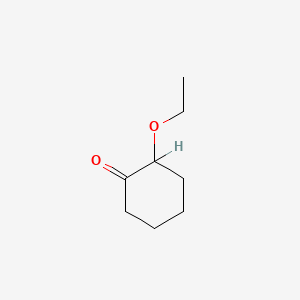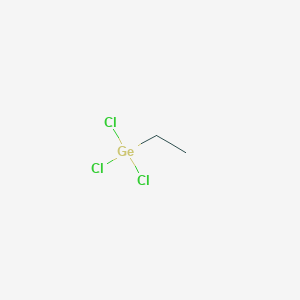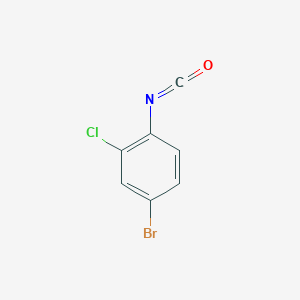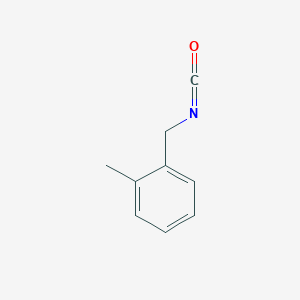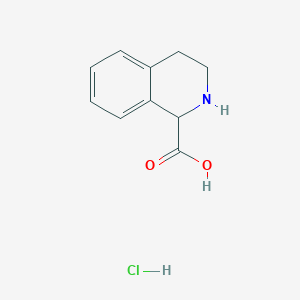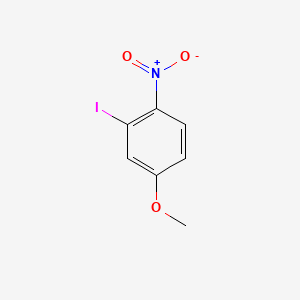
Ethyl N-(tert-butoxycarbonyl)oxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(tert-butoxycarbonyl)oxamate, also known as Ethyl 2-((tert-butoxycarbonyl)amino)-2-oxoacetate or Ethyl N-Boc-oxamidate, is a chemical compound with the molecular formula C9H15NO5 . It is used as a reagent for transforming alcohols into BOC-protected amines by Mitsunobu reaction .
Synthesis Analysis
The synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate involves the Mitsunobu reaction, which transforms alcohols into BOC-protected amines . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular weight of Ethyl N-(tert-butoxycarbonyl)oxamate is 217.22 g/mol . The IUPAC name for this compound is ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate . The InChI Key is DSDQWJVXMDHQLK-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl N-(tert-butoxycarbonyl)oxamate is used as a reagent in the Mitsunobu reaction, which transforms alcohols into BOC-protected amines . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
Ethyl N-(tert-butoxycarbonyl)oxamate has a boiling point of 132-136°C at 0.1 mmHg and a melting point of 115-120°C . Its density is 1.142 g/cm3 . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
I have conducted several searches to gather information on the scientific research applications of Ethyl N-(tert-butoxycarbonyl)oxamate, also known as Ethyl 2-((tert-butoxycarbonyl)amino)-2-oxoacetate. Here is a summary of the findings:
Reagent for Mitsunobu Reaction
Ethyl N-(tert-butoxycarbonyl)oxamate is used as a reagent for transforming alcohols into BOC-protected amines through Mitsunobu reaction .
Synthesis of Phosphatidyl Ethanolamines
Related compounds are employed in the synthesis of phosphatidyl ethanolamines, which are important in biochemistry .
Polymerization to Generate Polymers
Methacrylate derivatives can be polymerized to generate polymers with pendant amine functionality .
Thermodynamics Analysis
Studies have been conducted on the thermodynamics of reactions involving N-tert-Butoxy-Carboynl anhydride formation, which may relate to this compound’s reactions .
Photochemical Oxidation Studies
Research has been done on photochemical oxidation involving similar tert-butoxycarbonyl compounds .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQWJVXMDHQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369965 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)oxamate | |
CAS RN |
216959-34-1 |
Source


|
| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-Boc-oxamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

